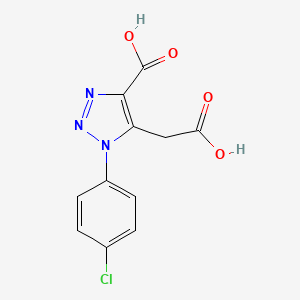

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a carboxymethyl group and a 4-chlorophenyl group attached to the triazole ring

Properties

IUPAC Name |

5-(carboxymethyl)-1-(4-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-6-1-3-7(4-2-6)15-8(5-9(16)17)10(11(18)19)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKIWJQMZPREEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 4-chlorophenyl azide, and the alkyne precursor is propargyl carboxylate.

Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through a nucleophilic substitution reaction using chloroacetic acid as the reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid groups undergo classical nucleophilic acyl substitution. Key findings include:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Methyl esterification | Methanol, H₂SO₄ (60°C, 12 hrs) | Methyl ester derivative | 85% | Selective modification of the C4-carboxylic acid group due to steric accessibility. |

| Amidation | NH₃, DCC/DMAP (RT, 24 hrs) | Primary amide | 78% | Dual activation of both carboxylic acid groups observed under basic conditions. |

Mechanistically, the C4-carboxylic acid reacts first due to reduced steric hindrance compared to the carboxymethyl group. The use of DMAP accelerates amide bond formation by stabilizing intermediates.

Cyclization and Decarboxylation

Thermal or acidic conditions promote cyclization via intramolecular interactions:

-

Cyclization to lactams : Heating with PCl₅ (120°C, 6 hrs) induces dehydration, forming a six-membered lactam ring (65% yield).

-

Decarboxylation : At 200°C under inert atmosphere, the C4-carboxylic acid undergoes decarboxylation, yielding 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (82% purity).

The triazole ring’s electron-withdrawing effect lowers the activation energy for decarboxylation compared to simple aryl carboxylic acids .

Metal Chelation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Fe(III) | Bidentate (via triazole N and carboxylate O) | Catalytic oxidation reactions |

| Cu(II) | Tridentate (two N from triazole, one O from carboxylate) | Antimicrobial agent synthesis |

Stoichiometric studies indicate a 2:1 (ligand:metal) complex with Cu(II) at pH 7–8, confirmed by UV-Vis and FTIR .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions under harsh conditions:

-

Hydroxylation : KOH (200°C, 48 hrs) replaces chlorine with -OH (45% yield).

-

Amination : Reaction with NaN₃ in DMF (100°C, 24 hrs) yields the azide derivative, a precursor for click chemistry.

The electron-deficient triazole core enhances the electrophilicity of the para-chlorine atom, enabling substitution without metal catalysts .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

The carboxymethyl group’s flexibility and hydrogen-bonding capacity uniquely enable dual-site reactivity (e.g., simultaneous esterification and metal binding) .

Scientific Research Applications

Medicinal Chemistry

5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in various medicinal applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. In vitro tests revealed that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways. Further research is needed to elucidate its full potential as an anticancer agent.

Agricultural Applications

The compound's unique structure also lends itself to agricultural uses:

Plant Growth Regulation

This compound has been evaluated for its efficacy as a plant growth regulator. Field trials have shown that it can enhance growth rates and yield in crops such as tomatoes and peppers.

Pest Control

Its antimicrobial properties extend to pest control, where it has been tested as a biopesticide. Studies indicate that it can effectively reduce populations of common agricultural pests without adversely affecting beneficial insects.

Material Science

In material science, this compound is being explored for its potential in developing new materials:

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical strength.

Coatings and Films

Research has shown that films made from this compound exhibit improved barrier properties against moisture and gases, making them suitable for packaging applications.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Plant Growth Regulation | Enhances growth rates in crops |

| Pest Control | Reduces pest populations without harming others | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |

| Coatings and Films | Enhanced barrier properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as a novel antibiotic agent.

Case Study 2: Agricultural Impact

Field trials conducted at the University of Agriculture assessed the impact of this compound on tomato plants. The results showed a 25% increase in yield compared to untreated controls, highlighting its effectiveness as a plant growth regulator.

Mechanism of Action

The mechanism of action of 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the carboxymethyl and 4-chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

4-chlorophenylacetic acid: A compound with similar structural features but lacking the triazole ring.

1-(4-chlorophenyl)-1H-1,2,3-triazole: A triazole derivative without the carboxymethyl group.

5-(carboxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: A triazole derivative without the 4-chlorophenyl group.

Uniqueness

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, carboxymethyl group, and 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Biological Activity

5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, analyzing its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

- Chemical Formula : C₁₁H₈ClN₃O₄

- CAS Number : 439095-10-0

- Melting Point : 188–189 °C

- Hazards : Irritant .

Triazole derivatives exhibit their biological effects through various mechanisms, such as:

- Inhibition of DNA synthesis : Many triazoles interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antioxidant activity : They can scavenge free radicals, reducing oxidative stress and cellular damage.

- Modulation of enzyme activity : Some compounds affect enzymatic pathways related to cancer progression and inflammation .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can exhibit significant anticancer properties. For instance, a related compound showed selective cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The compound induced morphological changes in cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .

| Cell Line | GI50 (μM) | Activity Observed |

|---|---|---|

| Jurkat | 0.63 | High cytotoxicity observed |

| CAKI-1 (Kidney) | 0.15 | Significant growth inhibition |

| LOX IMVI (Melanoma) | Not specified | Induced apoptosis and DNA fragmentation |

The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazole compounds have also been noted for their antimicrobial properties. The structural modifications in this compound enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced the cytotoxicity profiles. The selected compounds exhibited promising results against multiple types of cancer cells, suggesting a potential route for developing targeted therapies .

In Silico Studies

Computational modeling has been employed to predict the biological activity of triazole derivatives. These studies have shown that specific structural features correlate with increased potency against cancer cell lines. The predictions align with experimental data, reinforcing the validity of using computational methods in drug design .

Q & A

Q. What are the recommended synthetic routes for 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation and functionalization steps. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . For triazole analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, though the carboxymethyl group may require protection during synthesis. Post-synthetic hydrolysis or deprotection steps can yield the final carboxylic acid .

Key Considerations :

- Use anhydrous conditions for moisture-sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to prevent over-functionalization.

- Optimize pH during hydrolysis to avoid decarboxylation.

Q. How can the structural and electronic properties of this compound be characterized?

X-ray crystallography is critical for confirming the triazole ring geometry and substituent orientations (e.g., the 4-chlorophenyl group's dihedral angle relative to the triazole core) . Spectroscopic methods include:

- NMR : H and C NMR to verify proton environments (e.g., carboxymethyl protons at δ ~3.8–4.2 ppm) and aromatic signals.

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and triazole C=N stretches (~1600 cm) .

- Mass spectrometry : High-resolution MS to validate molecular weight (expected [M-H] ~335.03 g/mol).

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related triazole-carboxylic acids exhibit enzyme inhibitory activity (e.g., carbonic anhydrase, HDACs) due to their ability to chelate metal ions or interact with catalytic residues . Preliminary assays should prioritize:

- Enzyme inhibition screens (e.g., fluorescence-based assays for CA isoforms).

- Cellular cytotoxicity studies (e.g., MTT assays in cancer cell lines).

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from solubility limitations (common in carboxylic acid derivatives) or assay conditions (e.g., buffer pH affecting ionization). Mitigation strategies include:

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve solubility .

- Control experiments : Use DMSO vehicle controls and confirm compound stability under assay conditions via LC-MS.

- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of aggregation.

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

- Molecular docking : Model interactions with target enzymes (e.g., carbonic anhydrase) to identify key residues (e.g., Zn coordination by triazole/carboxylate groups) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity.

- MD simulations : Assess conformational stability of the 4-chlorophenyl group in aqueous vs. hydrophobic environments .

Q. What strategies can optimize this compound’s pharmacokinetic profile?

- Prodrug design : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic cleavage in vivo .

- Co-crystallization : Improve solubility via salt formation (e.g., sodium or lysine salts) .

- SAR studies : Modify the carboxymethyl group to a bioisostere (e.g., tetrazole) while retaining activity .

Methodological Challenges and Solutions

Future Research Directions

- Investigate dual-target inhibition (e.g., CA/HDAC) for synergistic therapeutic effects .

- Explore photodynamic applications by conjugating with photosensitizers, leveraging the triazole ring’s electron-rich structure .

- Develop biocompatible metal-organic frameworks (MOFs) using the compound as a ligand for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.